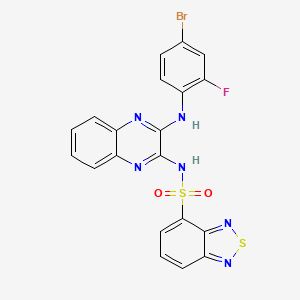
C20H12BrFN6O2S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C20H12BrFN6O2S2 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is likely to be an aromatic compound due to the presence of multiple benzene rings in its structure. Aromatic compounds are known for their stability and unique chemical properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C20H12BrFN6O2S2 involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as bromine, fluorine, and sulfur. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of bromine and fluorine atoms through electrophilic aromatic substitution.
Sulfonation: Introduction of sulfonyl groups using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: Formation of carbon-nitrogen bonds using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of This compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key steps may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
C20H12BrFN6O2S2: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of functional groups with other atoms or groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a sulfonyl group may yield sulfonic acids, while reduction of a nitro group may yield amines.
科学的研究の応用
C20H12BrFN6O2S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Possible applications in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of C20H12BrFN6O2S2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Altering Membrane Properties: Influencing cell signaling and transport processes.
類似化合物との比較
C20H12BrFN6O2S2: can be compared with other similar compounds based on its structure and functional groups. Similar compounds may include:
Bromofluorobenzenes: Compounds with bromine and fluorine atoms attached to benzene rings.
Sulfonyl Derivatives: Compounds containing sulfonyl groups.
Aromatic Amines: Compounds with nitrogen atoms attached to aromatic rings.
The uniqueness of This compound lies in its specific combination of functional groups and their arrangement, which may confer unique chemical and biological properties.
特性
分子式 |
C20H12BrFN6O2S2 |
|---|---|
分子量 |
531.4 g/mol |
IUPAC名 |
N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H12BrFN6O2S2/c21-11-8-9-13(12(22)10-11)23-19-20(25-15-5-2-1-4-14(15)24-19)28-32(29,30)17-7-3-6-16-18(17)27-31-26-16/h1-10H,(H,23,24)(H,25,28) |
InChIキー |
LHIOOSHCYAIYDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=C(C=C(C=C5)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


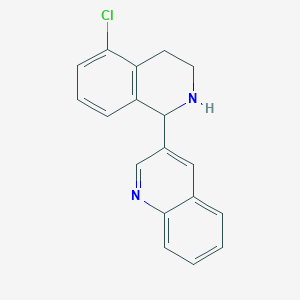
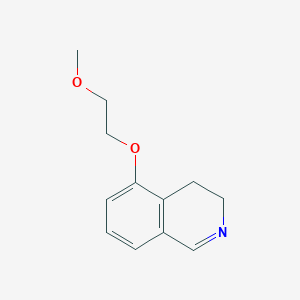

![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
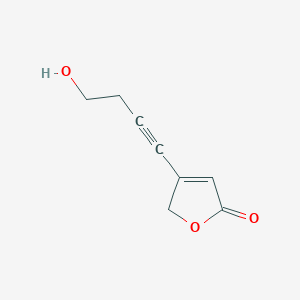

![Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B15174840.png)

![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
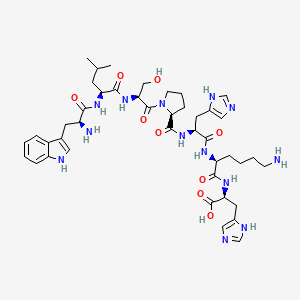

![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
